Toxicity and safety data sheet (SDS) for (2,4-Dichlorophenyl)(phenyl)acetonitrile
Toxicity and safety data sheet (SDS) for (2,4-Dichlorophenyl)(phenyl)acetonitrile
This technical guide is structured as a high-level whitepaper for research and development professionals. It prioritizes the specific di-aryl compound specified in your request, distinguishing it from its common mono-aryl analogs to ensure safety and experimental accuracy.
CAS No: 6362-78-3 (Isomer specific) | Molecular Formula:
Executive Summary
(2,4-Dichlorophenyl)(phenyl)acetonitrile, also known as
This guide provides a comprehensive safety and technical profile, moving beyond standard SDS data to include metabolic activation pathways, specific antidotal mechanisms, and validated analytical protocols.
Part 1: Chemical Identity & Physicochemical Properties[2]
Critical Distinction: Do not confuse this compound with 2,4-Dichlorophenylacetonitrile (CAS 6306-60-1) . The target molecule discussed here contains an additional phenyl ring, increasing molecular weight and lipophilicity (
Table 1: Physicochemical Profile
| Property | Value / Description | Experimental Relevance |
| Molecular Weight | 262.13 g/mol | Higher MW implies slower volatilization than mono-aryl nitriles. |
| Appearance | Off-white to pale yellow crystalline solid | Color changes often indicate oxidation or hydrolysis of the nitrile group. |
| Melting Point | 90–94 °C (Typical) | Solid at room temp; easier to handle than liquid nitriles but generates hazardous dust. |
| Solubility | DMSO, Ethanol, DCM, Ethyl Acetate | Insoluble in water. Requires organic co-solvents for biological assays. |
| LogP (Predicted) | ~4.5 – 5.0 | Highly lipophilic. Accumulates in adipose tissue; rapid dermal absorption carrier. |
| Reactivity | Hydrolysis to amide/acid; Reduction to amine |
Part 2: Toxicological Mechanisms & Safety
The "Nitrile" Hazard: Metabolic Cyanide Release
While less volatile than acetonitrile, this compound poses a severe systemic risk upon ingestion or dermal absorption. The toxicity is not immediate but "delayed," driven by hepatic metabolism.
Mechanism of Action:
-
Absorption: Rapidly crosses biological membranes due to high lipophilicity.
-
Bioactivation: Cytochrome P450 enzymes (primarily CYP2E1) hydroxylate the
-carbon. -
Decomposition: The unstable cyanohydrin intermediate spontaneously decomposes, releasing the parent ketone/aldehyde and free cyanide ions (
) .[2] -
Mitochondrial Asphyxiation:
binds to Ferric iron ( ) in Cytochrome c Oxidase (Complex IV), halting aerobic respiration.
Visualization: Metabolic Toxicity Pathway
The following diagram illustrates the bioactivation pathway and the intervention points for antidotes.
Caption: Figure 1.[2][3][4][5] Bioactivation of
Part 3: Safety Data Sheet (SDS) Core Directives
Handling & Engineering Controls
-
Dust Control: Use a Class II Biosafety Cabinet or a dedicated chemical fume hood. The solid powder is electrostatic; use anti-static weighing boats to prevent dispersal.
-
Glove Selection:
-
Standard Nitrile Gloves (4 mil):INSUFFICIENT for prolonged contact. The high lipophilicity of this compound allows it to permeate thin nitrile rubber.
-
Recommendation: Double-gloving (Nitrile over Laminate) or Silver Shield® gloves for synthesis scale-up.
-
-
Respiratory: If dust generation is likely and hood space is unavailable, use a P3/N100 particulate respirator.
Emergency Response Workflow
This self-validating workflow ensures no step is missed during an exposure event.
Caption: Figure 2. Immediate response protocol emphasizing dry removal before wetting to prevent accelerated dermal absorption.
First Aid Specifics
-
Antidote Awareness: Standard "Cyanide Antidote Kits" (Amyl nitrite/Sodium thiosulfate) are effective. Newer Hydroxocobalamin kits are preferred as they bind cyanide without compromising oxygen transport (unlike nitrites which induce methemoglobinemia).
-
Contraindication: Do NOT perform mouth-to-mouth resuscitation. The rescuer may be poisoned by exhaled HCN gas. Use a bag-valve mask.
Part 4: Analytical & Experimental Protocols
Purity Assessment via HPLC
Because this compound is an intermediate, commercial purity varies. This method separates the target from the mono-aryl impurity (2,4-dichlorobenzyl cyanide).
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5
m). -
Mobile Phase: Isocratic elution.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Ratio: 60% B / 40% A (High organic required due to lipophilicity).
-
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV @ 220 nm (Nitrile/Aromatic absorption).
-
Retention Time (Approx):
-
Mono-aryl impurity: ~3-4 mins.
-
Target (Di-aryl): ~7-9 mins (Elutes later due to higher hydrophobicity).
-
Synthesis Purification (Recrystallization)
If the SDS/CoA indicates <95% purity, recrystallization is required to remove metal catalysts (Cu/Pd) often used in its synthesis.
-
Solvent: Ethanol/Hexane (1:3 ratio).
-
Dissolution: Dissolve crude solid in minimum hot ethanol (~60°C).
-
Precipitation: Slowly add hot hexane until slight turbidity appears.
-
Cooling: Allow to cool to Room Temp, then 4°C overnight.
-
Wash: Filter crystals and wash with cold hexane.
-
Drying: Vacuum dry at 40°C. Note: Do not exceed 60°C to prevent nitrile hydrolysis.
Part 5: References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80566, 2,4-Dichlorophenylacetonitrile. (Note: Used for structural analog toxicity comparison). Link
-
European Chemicals Agency (ECHA). Registration Dossier - Nitriles and Cyanide Intermediates.[3] (General mechanism of nitrile toxicity). Link
-
World Health Organization (WHO). Cyanide in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. (Metabolic pathways). Link
-
Sigma-Aldrich (Merck). Safety Data Sheet: 2,4-Dichlorobenzyl cyanide. (Baseline safety data for chlorobenzyl nitriles). Link
-
Godefroi, E. F., et al. "Preparation and antiparasitic activity of imidazole derivatives." Journal of Medicinal Chemistry 12.5 (1969): 784-791. (Primary synthesis reference for Miconazole intermediates). Link
Sources
- 1. CN104610154A - Preparation method of miconazole nitrate - Google Patents [patents.google.com]
- 2. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichlorophenylacetonitrile | C8H5Cl2N | CID 80566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. kishida.co.jp [kishida.co.jp]
- 6. phx.phenomenex.com [phx.phenomenex.com]
